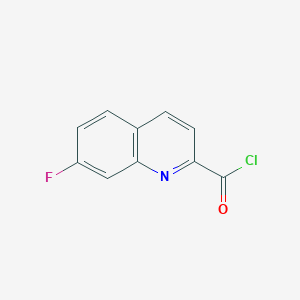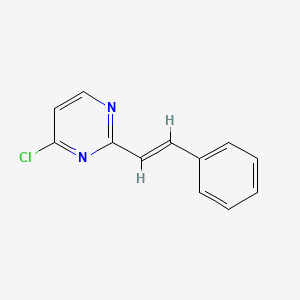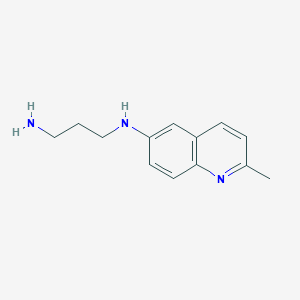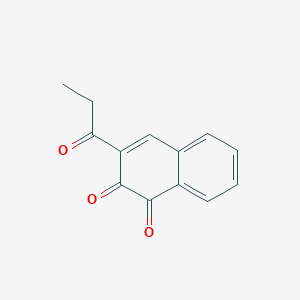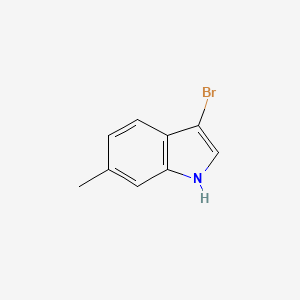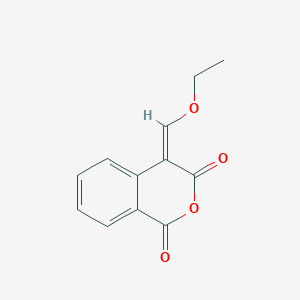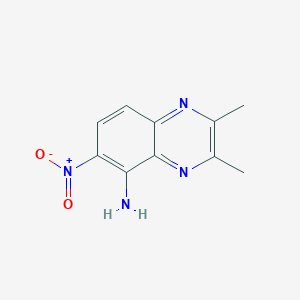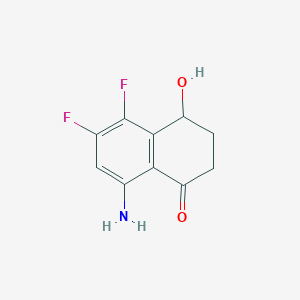
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one typically involves the nucleophilic substitution reaction of a chlorinated pyridazine derivative with 2-methylbutanol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
化学反应分析
Types of Reactions
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazinone.
科学研究应用
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-Chloro-5-(2-methylbutoxy)pyridazine
- 4-Chloro-5-(2-methylbutoxy)pyrimidine
- 4-Chloro-5-(2-methylbutoxy)pyrazine
Uniqueness
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its specific interactions with molecular targets can also differ, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1346697-50-4 |
|---|---|
分子式 |
C9H13ClN2O2 |
分子量 |
216.66 g/mol |
IUPAC 名称 |
5-chloro-4-(2-methylbutoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-6(2)5-14-7-4-11-12-9(13)8(7)10/h4,6H,3,5H2,1-2H3,(H,12,13) |
InChI 键 |
YPJKITGOTYXLBJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)COC1=C(C(=O)NN=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



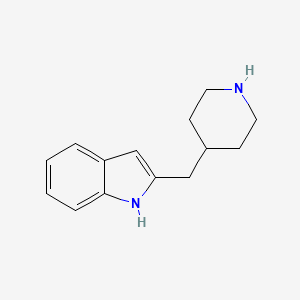
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)

